tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate CAS 1781491-41-5 properties
tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate CAS 1781491-41-5 properties
An In-depth Technical Guide to tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS 1781491-41-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate, a fluorinated building block with significant potential in medicinal chemistry. Due to its specific substitution pattern, combining a carbamate protecting group, a hydroxyl functionality, and a fluorine atom, this molecule serves as a valuable synthon for introducing these key features into more complex drug candidates. This document outlines its physicochemical properties, a representative synthesis protocol, detailed spectral analysis, and discusses its potential applications in the field of drug discovery.
Physicochemical and Structural Properties
tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate, also known as 1-(Boc-amino)-3-fluoro-2-hydroxypropane, is a chiral organic compound.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group makes it an ideal intermediate for multi-step organic syntheses, allowing for the selective reaction of the hydroxyl group while the amine remains protected. The fluorine atom can impart unique properties to a parent molecule, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[2][3][4]
Table 1: Physicochemical Properties of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate
| Property | Value | Source |
| CAS Number | 1781491-41-5 | [1] |
| Molecular Formula | C₈H₁₆FNO₃ | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| IUPAC Name | tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CF)O | [1] |
| InChIKey | AWZUCIJZJKOZFP-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 193.11142153 Da | [1] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Diagram 1: Chemical Structure of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate
Caption: Proposed workflow for the synthesis of the title compound.
Representative Experimental Protocol:
Materials:
-
1-amino-3-fluoropropan-2-ol
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a solution of 1-amino-3-fluoropropan-2-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).
-
Addition of Boc Anhydride: To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate.
Causality in Experimental Choices:
-
Choice of Base: Triethylamine is a common choice as it is a non-nucleophilic base that effectively scavenges the acidic byproduct of the reaction without competing with the amine nucleophile.
-
Reaction Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and Boc anhydride. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
-
Aqueous Workup: The washing steps with NaHCO₃ and brine are crucial to remove any unreacted starting materials, the triethylammonium salt byproduct, and any remaining acidic or basic impurities.
-
Purification Method: Flash column chromatography is a standard and effective method for purifying moderately polar organic compounds like the target molecule from non-polar impurities and any potential over-reaction products.
Spectral Data and Characterization
While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectral features based on analogous compounds. These predictions are invaluable for confirming the identity and purity of the synthesized material.
Table 2: Predicted Spectroscopic Data for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate
| Technique | Predicted Features |
| ¹H NMR | δ (ppm): ~4.9 (br s, 1H, NH), ~4.5-4.3 (dm, 2H, CH₂F), ~3.9 (m, 1H, CHOH), ~3.3-3.1 (m, 2H, NCH₂), ~2.5 (d, 1H, OH), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~156 (C=O), ~85 (d, J ≈ 170 Hz, CH₂F), ~80 (C(CH₃)₃), ~70 (d, J ≈ 20 Hz, CHOH), ~45 (NCH₂), ~28 (C(CH₃)₃) |
| IR (Infrared) | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2980-2870 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch), ~1050 (C-F stretch) |
| MS (Mass Spec) | m/z: 194.1 ([M+H]⁺), 216.1 ([M+Na]⁺), 138.1 ([M - C₄H₈ + H]⁺, loss of isobutylene), 94.1 ([M - Boc + H]⁺) |
Interpretation of Predicted Spectral Data:
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¹H NMR: The most characteristic signals would be the doublet of multiplets for the fluorinated methylene group (CH₂F) due to coupling with both the adjacent proton and the fluorine atom. The nine-proton singlet at ~1.45 ppm is the unmistakable signature of the tert-butyl group of the Boc protecting moiety. The protons on the carbons adjacent to the nitrogen and hydroxyl groups will appear as multiplets in the 3-4 ppm region.
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¹³C NMR: The carbonyl carbon of the carbamate will be observed downfield around 156 ppm. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 170 Hz. The adjacent carbon bearing the hydroxyl group will exhibit a smaller two-bond coupling (²JCF).
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption around 1690 cm⁻¹ corresponding to the carbonyl group of the carbamate. Broad absorptions in the 3400-3300 cm⁻¹ region will indicate the presence of the O-H and N-H stretching vibrations. [5]* Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da). [6]
Applications in Drug Discovery and Development
tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. [2][4] Potential Roles in Medicinal Chemistry:
-
Enzyme Inhibitors: The 2-hydroxypropylamine backbone is a common structural motif in various enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially altering binding interactions with the target enzyme.
-
Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a fluorine atom at a metabolically liable position can increase the half-life of a drug. [2]* Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a molecule's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.
-
Conformational Control: The introduction of a fluorine atom can induce specific conformational preferences in a molecule due to steric and electronic effects. This can be exploited to lock a drug molecule into its bioactive conformation, leading to enhanced potency.
The Boc-protected amine allows for the straightforward coupling of this fluorinated hydroxypropylamine moiety to other parts of a target molecule using standard peptide coupling or nucleophilic substitution reactions. After its incorporation, the Boc group can be easily removed under acidic conditions to liberate the primary amine for further functionalization. [7]
Safety and Handling
As with all laboratory chemicals, tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a strategically designed building block that offers a convenient way to introduce a fluorinated 2-hydroxypropylamine unit into a target molecule. Its key features—the versatile Boc-protecting group, the reactive hydroxyl group, and the beneficial properties imparted by the fluorine atom—make it a valuable tool for medicinal chemists and drug development professionals. While detailed experimental data for this specific compound is sparse in the public literature, its synthesis and characterization can be reliably approached using established chemical principles, as outlined in this guide. Its potential to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules ensures its relevance in the ongoing quest for novel and improved therapeutics.
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